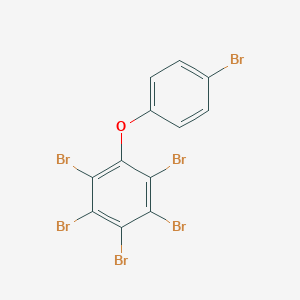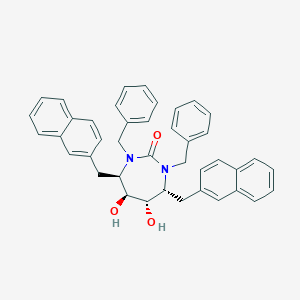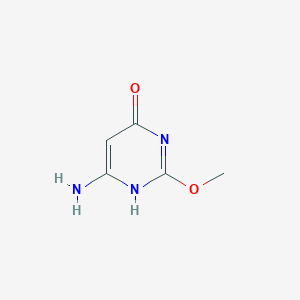
4,7-Diethoxy-3-methylidene-1,2-dihydroindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diethoxy-3-methylidene-1,2-dihydroindene is a chemical compound with a molecular formula of C13H16O2. It is commonly referred to as DEMI and has been a subject of scientific research due to its potential applications in various fields. DEMI is a yellowish oil that is insoluble in water but soluble in organic solvents.
科学研究应用
DEMI has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DEMI has been investigated for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In organic synthesis, DEMI has been used as a building block for the synthesis of complex organic molecules. In material science, DEMI has been studied for its potential as a precursor for the synthesis of organic electronic materials.
作用机制
The mechanism of action of DEMI is not fully understood. However, it has been suggested that DEMI may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DEMI may also inhibit the activity of enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
DEMI has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DEMI can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DEMI has also been shown to have anti-inflammatory and antioxidant properties. In animal studies, DEMI has been shown to reduce tumor growth and improve survival rates in mice with cancer.
实验室实验的优点和局限性
DEMI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. DEMI is also stable under normal laboratory conditions and can be stored for extended periods. However, DEMI has some limitations. It is highly reactive and can undergo unwanted side reactions, which can complicate the synthesis process. Additionally, DEMI is toxic and requires careful handling and disposal.
未来方向
There are several future directions for research on DEMI. One area of interest is the development of new anticancer agents based on the structure of DEMI. Researchers are also investigating the use of DEMI in the synthesis of organic electronic materials, such as organic light-emitting diodes. Additionally, there is interest in studying the mechanism of action of DEMI and its effects on various biological systems.
Conclusion:
In conclusion, 4,7-Diethoxy-3-methylidene-1,2-dihydroindene is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DEMI has shown promise as an anticancer agent and a building block for the synthesis of organic electronic materials. Further research is needed to fully understand the potential of DEMI and its applications in various fields.
合成方法
DEMI can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. This reaction produces a mixture of isomers, which can be separated using column chromatography. The desired product, DEMI, is obtained through the final step of the synthesis, which involves the removal of the protecting groups using a strong acid.
属性
CAS 编号 |
172366-04-0 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
4,7-diethoxy-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C14H18O2/c1-4-15-12-8-9-13(16-5-2)14-10(3)6-7-11(12)14/h8-9H,3-7H2,1-2H3 |
InChI 键 |
XDAXDRFLQVJYPI-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OCC |
规范 SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OCC |
同义词 |
1H-Indene,4,7-diethoxy-2,3-dihydro-1-methylene-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





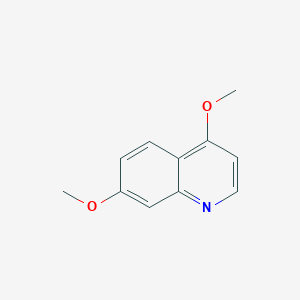

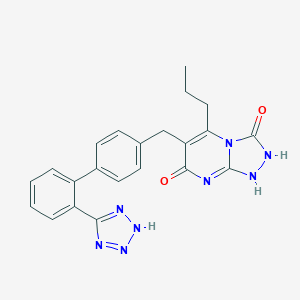
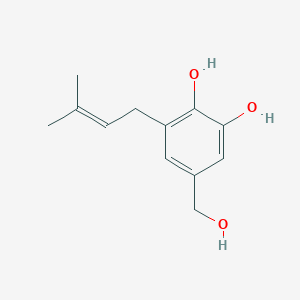


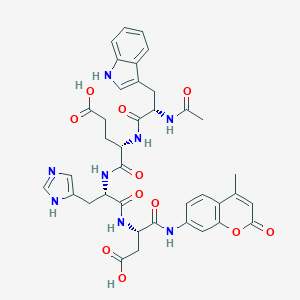
![7-[[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]methyl-(2-phenylethyl)amino]methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B69676.png)
![3-Methylfuro[3,2-c]pyridine](/img/structure/B69677.png)
